1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride
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Overview
Description
1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride typically involves the chloromethylation of 3,4-dihydroisoquinoline. This can be achieved through the reaction of 3,4-dihydroisoquinoline with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can yield tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted isoquinoline derivatives.
- Oxidation reactions produce quinoline derivatives.
- Reduction reactions result in tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression, ultimately influencing cellular behavior.
Comparison with Similar Compounds
1-Methyl-3,4-dihydroisoquinoline: Similar in structure but lacks the chloromethyl group, resulting in different reactivity and applications.
3,4-Dihydroisoquinoline: The parent compound without any substituents, used as a starting material for various derivatives.
1-(Bromomethyl)-3,4-dihydroisoquinoline: Similar to the chloromethyl derivative but with a bromine atom, leading to different chemical properties and reactivity.
Uniqueness: 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
Molecular Formula |
C10H11Cl2N |
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Molecular Weight |
216.10 g/mol |
IUPAC Name |
1-(chloromethyl)-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H10ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-4H,5-7H2;1H |
InChI Key |
CRWLEVZLMGCEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CCl.Cl |
Origin of Product |
United States |
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